Saralasin acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

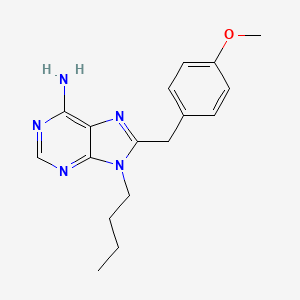

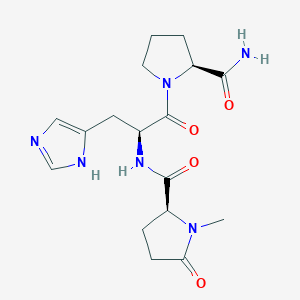

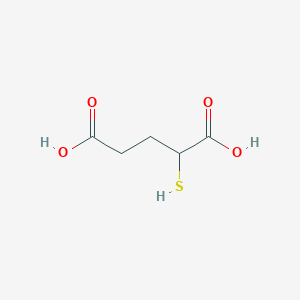

An octapeptide analog of angiotensin II (bovine) with amino acids 1 and 8 replaced with sarcosine and alanine, respectively. It is a highly specific competitive inhibitor of angiotensin II that is used in the diagnosis of HYPERTENSION.

Aplicaciones Científicas De Investigación

Development and Clinical Significance Saralasin, initially developed in the 1970s, was a crucial pharmacological probe in understanding the renin-angiotensin system's role in blood pressure regulation and the pathogenesis of diseases like hypertension, congestive heart failure, and chronic renal failure. As a nonselective peptidic antagonist of angiotensin II receptors, saralasin demonstrated that angiotensin II receptor blockade could effectively lower blood pressure in hypertensive patients and improve systemic hemodynamics in those with congestive heart failure (Burnier, 2001).

Diagnostic Applications Saralasin acetate has been recognized as a diagnostic agent for detecting angiotensin II-dependent hypertension. Its application in this regard has been significant, especially considering the high prevalence of arterial hypertension in the population and the necessity to identify secondary, potentially curable causes of high blood pressure, such as renovascular hypertension (Frohlich et al., 1982).

Role in Understanding Renin-Angiotensin System Saralasin's development provided valuable insights into the renin-angiotensin system. It helped demonstrate the potential therapeutic and diagnostic applications of angiotensin II antagonism, particularly in hypertensive patients. This paved the way for further research and development in this field (Pals Dt, Denning Gs, Keenan Re, 1979).

Role in Post-Transplantation Hypertension Research involving saralasin acetate in post-transplantation hypertension highlighted its significance in understanding the role of the renin-angiotensin system in this context. Studies showed that in patients with multiple kidneys, the combination of salt depletion and saralasin lowered blood pressure significantly, suggesting an angiotensin II-dependent mechanism in post-transplantation hypertension (Linas et al., 1978).

Exploring Other Applications Saralasin has also been studied for its potential role in inhibiting injury-induced intimal hyperplasia. This research suggested its importance in understanding the proliferative response to vascular injury and the potential therapeutic applications of angiotensin II receptor antagonism in this regard (Pan et al., 1992).

Propiedades

Número CAS |

39698-78-7 |

|---|---|

Nombre del producto |

Saralasin acetate |

Fórmula molecular |

C44H71N13O13 |

Peso molecular |

990.1 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |

InChI |

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |

Clave InChI |

YBZYNINTWCLDQA-UHKVWXOHSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

Números CAS relacionados |

34273-10-4 (Parent) |

Secuencia |

GRVYVHPA |

Sinónimos |

(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 4-(aminosulfonyl)-N-[2-[4-(aminosulfonyl)phenyl]ethyl]-](/img/structure/B3062669.png)

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)

![(R)-3-(2,3-Dihydro-benzofuran-5-yl)-2-pyridin-2-yl-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)